molecular formula C11H15N3OS B4273977 N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE

N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE

Cat. No.: B4273977
M. Wt: 237.32 g/mol
InChI Key: KNMFWFANKWEKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Phenylcarbamothioyl)amino]butanamide is a thiourea derivative characterized by a butanamide backbone substituted with a phenylcarbamothioyl group. Thiourea derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

1-(butanoylamino)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-6-10(15)13-14-11(16)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFWFANKWEKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE typically involves the reaction of butyryl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the biological activity of hydrazinecarbothioamides.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is investigated for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide (hereafter referred to as Compound A), a structurally distinct butanamide derivative. Below is a comparative analysis based on available

Parameter N-[(Phenylcarbamothioyl)amino]butanamide Compound A ()
Molecular Formula Not provided in evidence C₁₈H₂₂N₂O₂
Molecular Weight Not available 298.38 g/mol
Functional Groups Thiourea, butanamide Butanamide, phenoxy, methylphenyl
H-Bond Donors/Acceptors Unreported 2 donors, 3 acceptors
Structural Features Thiourea moiety (S atom) Phenoxy and methylphenyl substituents
Reported Applications No data Supplier-listed (no specific use stated)
Key Differences:

Structural Complexity: Compound A contains aromatic phenoxy and methylphenyl groups, whereas the target compound incorporates a thiourea group (─NH─C(═S)─NH─), which introduces sulfur-based reactivity .

Bioactivity Potential: Thiourea derivatives like the target compound may exhibit distinct interactions (e.g., metal chelation, enzyme inhibition) compared to Compound A’s ether-linked substituents.

Research Findings and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(PHENYLCARBAMOTHIOYL)AMINO]BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.